4-(2-(Chloromethyl)-3-methylbutyl)thiazole
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Overview
Description
4-(2-(Chloromethyl)-3-methylbutyl)thiazole is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Chloromethyl)-3-methylbutyl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-methylbutylamine with a thioamide in the presence of a base, leading to the formation of the thiazole ring . The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are often employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Chloromethyl)-3-methylbutyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
4-(2-(Chloromethyl)-3-methylbutyl)thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Agriculture: Thiazole derivatives are explored for their use as agrochemicals, including pesticides and herbicides.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(2-(Chloromethyl)-3-methylbutyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with the target molecules . These interactions can modulate the activity of the target, leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of a bacterial enzyme, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: Exhibits antifungal activity.
[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Shows cytotoxic activity against tumor cell lines.
Uniqueness
4-(2-(Chloromethyl)-3-methylbutyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14ClNS |
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Molecular Weight |
203.73 g/mol |
IUPAC Name |
4-[2-(chloromethyl)-3-methylbutyl]-1,3-thiazole |
InChI |
InChI=1S/C9H14ClNS/c1-7(2)8(4-10)3-9-5-12-6-11-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
QXAABWGITGUROS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1=CSC=N1)CCl |
Origin of Product |
United States |
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